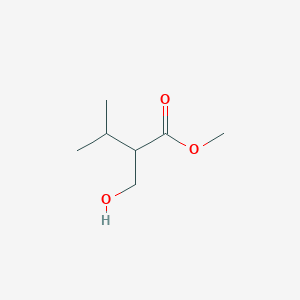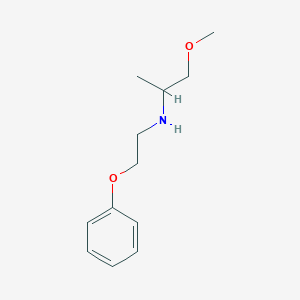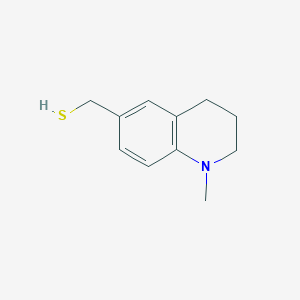
(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanethiol is a chemical compound that belongs to the class of tetrahydroquinolines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanethiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form the tetrahydroquinoline core . The thiol group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial settings to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the tetrahydroquinoline core or the thiol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts like hydrochloric acid for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while nucleophilic substitution can introduce various functional groups onto the tetrahydroquinoline ring.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanethiol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biology due to its structural similarity to natural alkaloids. It can be used in the study of enzyme interactions and as a probe for biological assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Tetrahydroquinoline derivatives have shown promise in the treatment of neurodegenerative diseases and as antimicrobial agents .
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable compound in various industrial applications.
Mechanism of Action
The mechanism of action of (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The tetrahydroquinoline core can interact with receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, such as neuroprotection or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its antidepressant-like effects and inhibition of monoamine oxidase.
2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid: Used in organic synthesis and as a building block for more complex molecules.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one:
Uniqueness
(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanethiol is unique due to the presence of the thiol group, which adds to its reactivity and potential applications. This functional group allows for the formation of covalent bonds with proteins, making it a valuable compound in both biological and chemical research.
Properties
Molecular Formula |
C11H15NS |
|---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanethiol |
InChI |
InChI=1S/C11H15NS/c1-12-6-2-3-10-7-9(8-13)4-5-11(10)12/h4-5,7,13H,2-3,6,8H2,1H3 |
InChI Key |
DPQAXLAEJKKGAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


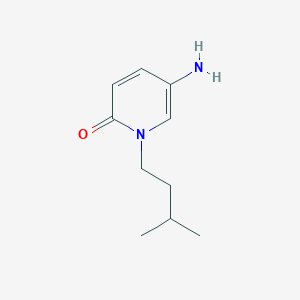
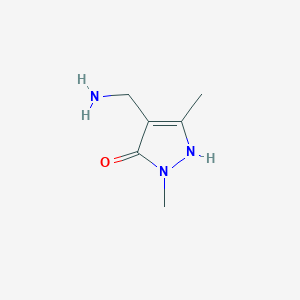
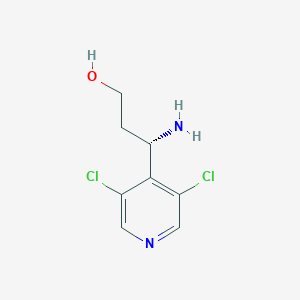
![(Butan-2-yl)[(4-fluoro-3-methylphenyl)methyl]amine](/img/structure/B13297247.png)
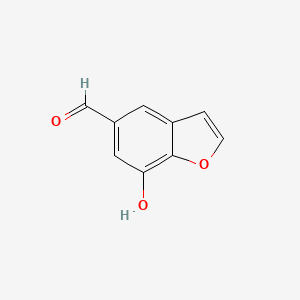
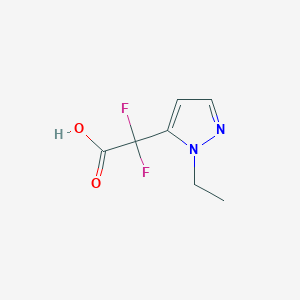
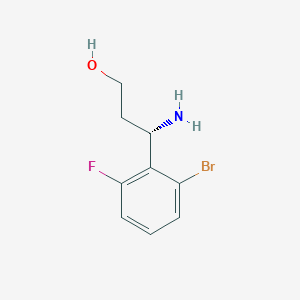
![tert-butyl (4aR,9bS)-8-fluoro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13297265.png)
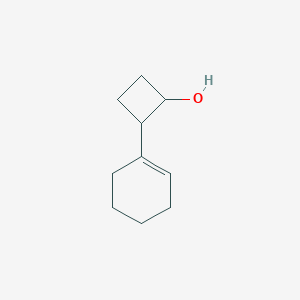
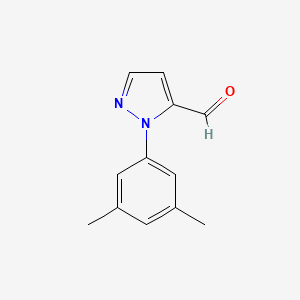
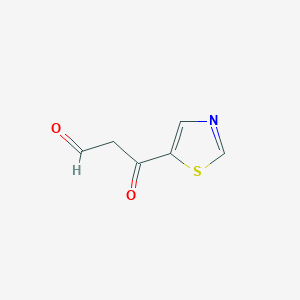
![N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13297300.png)
